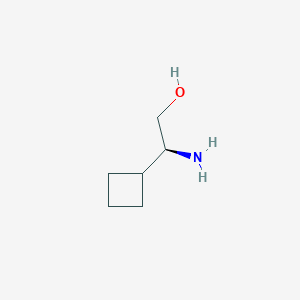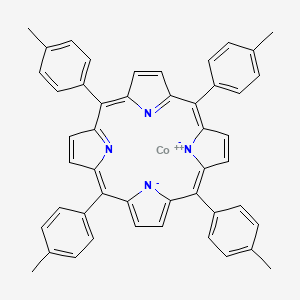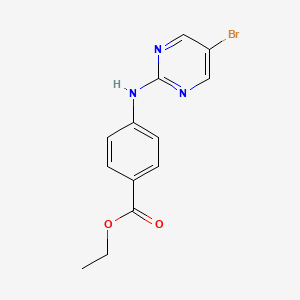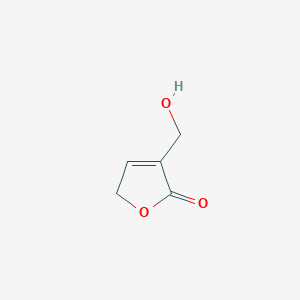![molecular formula C6H13N3 B11924495 3,7,9-Triazabicyclo[3.3.1]nonane CAS No. 41077-50-3](/img/structure/B11924495.png)
3,7,9-Triazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,9-Triazabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes three nitrogen atoms within a nine-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,9-Triazabicyclo[3.3.1]nonane typically involves the cyclization of compounds containing the 2,4-bis(chloromethyl)piperidine moiety. One common method includes the reaction of 2,4-bis(chloromethyl)piperidine with ammonia or primary amines under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or xylene, and the temperature is maintained between 50°C and 100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,7,9-Triazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with fewer nitrogen atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7,9-Triazabicyclo[3.3.1]nonane has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 3,7,9-Triazabicyclo[3.3.1]nonane, particularly in its role as a positive allosteric modulator of AMPA receptors, involves binding to a specific site on the receptor. This binding enhances the receptor’s response to its natural ligand, glutamate, thereby modulating synaptic transmission and improving cognitive functions . The compound’s interaction with the AMPA receptor is characterized by its ability to stabilize the receptor in an active conformation, leading to increased ion flow and neuronal activation.
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Similar structure but with two nitrogen atoms.
3,9-Diazabicyclo[3.3.1]nonane: Another variant with two nitrogen atoms.
3,7,9-Tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane: A derivative with trifluoromethylsulfonyl groups.
Uniqueness
3,7,9-Triazabicyclo[3.3.1]nonane is unique due to its three nitrogen atoms within the bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a positive allosteric modulator of AMPA receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications in neurological disorders .
Properties
CAS No. |
41077-50-3 |
|---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
3,7,9-triazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H13N3/c1-5-2-8-4-6(9-5)3-7-1/h5-9H,1-4H2 |
InChI Key |
AJCLCDLHHBYIMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC(N2)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)



